3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate
Description
Molecular Formula: C₂₁H₁₅FN₂O₄
Molecular Weight: 378.36 g/mol
CAS Number: 252026-48-5
Structural Features:
- A pyridine core substituted with a cyano (-CN) group at position 3 and a 3,4-dimethoxyphenyl moiety at position 6.
- The 2-pyridinyl oxygen is esterified with 4-fluorobenzenecarboxylate, introducing a fluorine atom and a carboxylate ester functionality .
The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, while the fluorinated benzoate moiety may enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-26-18-10-6-14(11-19(18)27-2)17-9-5-15(12-23)20(24-17)28-21(25)13-3-7-16(22)8-4-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEXEWKGSUDMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate through a condensation reaction involving 3,4-dimethoxybenzaldehyde and a suitable pyridine derivative.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Coupling with 4-Fluorobenzenecarboxylate: The final step involves the coupling of the pyridinyl intermediate with 4-fluorobenzenecarboxylate under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Role of Methoxy and Fluorine Substituents: The 3,4-dimethoxyphenyl group in the target compound and curcumin analogs (e.g., TMC) is critical for enhancing lipophilicity and metabolic resistance. Methoxy groups in curcuminoids improve DNA methyltransferase (DNMT1) inhibition by stabilizing interactions with hydrophobic enzyme pockets .
Bioactivity Comparisons: Antioxidant Activity: Curcumin and its analogs (e.g., 3d, 3e) exhibit strong radical scavenging due to phenolic -OH or methoxy groups. The target compound lacks phenolic -OH but retains methoxy groups, which may confer moderate antioxidant properties .
Metabolic Stability: Curcumin analogs like TMC and DMCHC show improved stability by blocking metabolic sites (e.g., phenolic -OH). The target compound’s fluorobenzoate ester may similarly resist hydrolysis, enhancing oral bioavailability compared to curcumin .
Structure-Activity Relationship (SAR) Insights
- Methoxy vs. Hydroxy Groups : Methoxy-substituted compounds (e.g., TMC, target compound) generally exhibit greater metabolic stability than hydroxylated analogs (e.g., caffeic acid) but may sacrifice antioxidant potency due to reduced hydrogen-donating capacity .
- Fluorine Effects : Fluorine in the benzoate moiety could enhance membrane permeability and resistance to oxidative degradation, as seen in fluorinated pharmaceuticals .
Biological Activity
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate (CAS Number: 252026-48-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C21H15FN2O4
- Molecular Weight : 376.35 g/mol
- Key Functional Groups : Cyano, methoxy, pyridine, and fluorobenzene.
Pharmacological Properties
-
Anti-inflammatory Activity :
- The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In a study comparing various derivatives, it was found that certain analogs exhibited significant COX-1 and COX-2 inhibitory activities. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as follows:
These results suggest that the compound may possess comparable anti-inflammatory properties to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac .Compound COX-1 IC50 (μM) COX-2 IC50 (μM) This compound TBD TBD Celecoxib 11.7 ± 0.23 TBD Diclofenac 8.72 ± 0.28 TBD -
Antioxidant Activity :
- Preliminary studies indicate that the compound may exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The mechanism of action appears to involve the scavenging of free radicals and modulation of oxidative stress pathways.
-
Anticancer Potential :
- Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. The mechanisms include inducing apoptosis and cell cycle arrest in various cancer cell lines, although specific data for this compound are still being explored.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances lipophilicity, potentially improving bioavailability.
- Cyano Group : The cyano group is believed to contribute to the compound's ability to interact with biological targets effectively.
- Pyridine Ring : This heterocyclic component may play a role in receptor binding and overall pharmacodynamics.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on COX Inhibition :
-
Anticancer Activity Assessment :
- In vitro assays demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. These findings suggest a potential pathway for developing new anticancer agents based on this structural framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
